molecular formula C13H14OS2 B12990995 (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol

(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol

Cat. No.: B12990995
M. Wt: 250.4 g/mol
InChI Key: PHPZJBJJRXKBLD-UHFFFAOYSA-N
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Description

(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is used to synthesize thiophene derivatives. This reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Ethylsulfanylthiophen-3-yl)-phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. Additionally, the phenylmethanol group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethylsulfanylthiophen-3-yl)-phenylmethanol is unique due to the presence of both the ethylsulfanyl and phenylmethanol groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14OS2

Molecular Weight

250.4 g/mol

IUPAC Name

(4-ethylsulfanylthiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C13H14OS2/c1-2-16-12-9-15-8-11(12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3

InChI Key

PHPZJBJJRXKBLD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CSC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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